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molecular formula C8H9NO3 B1332361 3-Methyl-2-nitrobenzyl alcohol CAS No. 80866-76-8

3-Methyl-2-nitrobenzyl alcohol

Cat. No. B1332361
M. Wt: 167.16 g/mol
InChI Key: NELPTBUSFQMYOB-UHFFFAOYSA-N
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Patent
US07834043B2

Procedure details

A solution of 3-methyl-2-nitrobenzyl alcohol (0.4 g, 2.4 mmol) in acetonitrile (8 mL) was treated with Dess-Martin reagent (1.11 g, 2.63 mmol) at 25° C. for 16 h. The mixture was quenched with sodium bicarbonate/sodium thiosulfate (1:1, 15 mL), and the mixture was extracted with dichloromethane, the organic layer separated, washed with brine, dried over sodium sulfate, filtered, and the solvents were evaporated to give the crude title compound (0.387 g, 98%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(#N)C>[CH3:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC=1C(=C(CO)C=CC1)[N+](=O)[O-]
Name
Quantity
1.11 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with sodium bicarbonate/sodium thiosulfate (1:1, 15 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=O)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.387 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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